6-(tert-Butoxycarbonyl)octahydrofuro[2,3-c]pyridine-4-carboxylic acid
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Overview
Description
6-(tert-Butoxycarbonyl)octahydrofuro[2,3-c]pyridine-4-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is notable for its use in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group, which means it can be removed under acidic conditions, making it useful in multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butoxycarbonyl)octahydrofuro[2,3-c]pyridine-4-carboxylic acid typically involves the protection of an amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for large-scale reactions. This involves using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes . The reaction conditions are designed to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butoxycarbonyl)octahydrofuro[2,3-c]pyridine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as sodium hydroxide and DMAP in acetonitrile are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various carboxylic acids, while reduction reactions typically result in the formation of the free amine.
Scientific Research Applications
6-(tert-Butoxycarbonyl)octahydrofuro[2,3-c]pyridine-4-carboxylic acid has several scientific research applications:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drug candidates, particularly those that require selective protection of functional groups.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 6-(tert-Butoxycarbonyl)octahydrofuro[2,3-c]pyridine-4-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butoxycarbonyl-protected amines: These compounds also feature the Boc protecting group and are used for similar purposes in organic synthesis.
tert-Butoxycarbonyl-protected amino acids: These compounds are used in peptide synthesis, where the Boc group protects the amino group during coupling reactions.
Uniqueness
6-(tert-Butoxycarbonyl)octahydrofuro[2,3-c]pyridine-4-carboxylic acid is unique due to its specific structure, which includes a fused furo[2,3-c]pyridine ring system. This structural feature provides additional stability and reactivity compared to other Boc-protected compounds, making it particularly useful in complex synthetic applications.
Properties
Molecular Formula |
C13H21NO5 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-6-9(11(15)16)8-4-5-18-10(8)7-14/h8-10H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
UBOGAIFIHYDPCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2CCOC2C1)C(=O)O |
Origin of Product |
United States |
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